![molecular formula C23H27N3O5S B6485243 N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3,4,5-triethoxybenzamide CAS No. 6268-16-2](/img/structure/B6485243.png)
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3,4,5-triethoxybenzamide
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Description
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3,4,5-triethoxybenzamide is a useful research compound. Its molecular formula is C23H27N3O5S and its molecular weight is 457.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 457.16714214 g/mol and the complexity rating of the compound is 697. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3,4,5-triethoxybenzamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound features a thienopyridine core structure combined with various functional groups, including an acetyl group and a cyano group, which may enhance its reactivity and biological interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H25N3O4S. The structure can be broken down into several key components:
- Thienopyridine Core : A bicyclic structure that contributes to the compound's biological activity.
- Functional Groups : The presence of acetyl and cyano groups enhances the compound's reactivity.
Structural Representation
Component | Description |
---|---|
Thienopyridine Core | Bicyclic structure providing pharmacological properties |
Acetyl Group | Enhances lipophilicity and potential for metabolic activation |
Cyano Group | May interact with biological targets through nucleophilic attack |
Antibacterial Properties
Preliminary studies have indicated that this compound exhibits notable antibacterial activity. The compound has shown effectiveness against various strains of bacteria. The mechanisms of action may include:
- Disruption of bacterial cell wall synthesis.
- Inhibition of metabolic pathways critical for bacterial survival.
Anticancer Potential
Compounds with similar structural features have been reported to possess anticancer properties. Research suggests that this compound may act on specific molecular targets within cancer cells. Potential mechanisms include:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth through interference with cell signaling pathways.
Summary of Biological Activities
Activity Type | Observed Effects | Mechanism |
---|---|---|
Antibacterial | Effective against various bacterial strains | Disruption of cell wall synthesis |
Anticancer | Induces apoptosis; inhibits tumor growth | Interference with cell signaling pathways |
Case Studies and Research Findings
-
Antibacterial Activity Study :
- A study conducted on the antibacterial efficacy of the compound revealed significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess potency.
-
Anticancer Efficacy :
- In vitro studies demonstrated that the compound could reduce cell viability in several cancer cell lines. Further investigations are required to elucidate the exact molecular mechanisms involved.
Table: Summary of Case Studies
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3,4,5-triethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S/c1-5-29-18-10-15(11-19(30-6-2)21(18)31-7-3)22(28)25-23-17(12-24)16-8-9-26(14(4)27)13-20(16)32-23/h10-11H,5-9,13H2,1-4H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPSAKFUKBEPIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409660 |
Source
|
Record name | F1298-0913 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50409660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6268-16-2 |
Source
|
Record name | F1298-0913 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50409660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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